

Technical Monograph: 4-(3-Chloropropoxy)biphenyl

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Compound of Interest

Compound Name: 4-(3-Chloropropoxy)-1,1'-biphenyl

Cat. No.: B8550937

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CAS Registry Number: 99472-05-6 Primary Classification: Alkyl-Aryl Ethers / Biphenyl Derivatives Role: Heterobifunctional Synthetic Intermediate

Executive Summary & Nomenclature

This guide details the physicochemical identity, synthesis, and application of 4-(3-chloropropoxy)biphenyl, a critical intermediate in medicinal chemistry and materials science. Structurally, it consists of a lipophilic biphenyl core linked to a reactive alkyl chloride via a propyl ether chain.

This molecule serves as a "privileged scaffold" in drug discovery, functioning as a lipophilic anchor or a linker precursor. Its terminal chloride is highly susceptible to nucleophilic substitution (e.g., by amines or thiols), making it ideal for constructing PROTACs (Proteolysis Targeting Chimeras), liquid crystals, and GPCR ligands.

Table 1: Chemical Identity & Synonyms

Identifier Type	Value	Context
IUPAC Name	4-(3-chloropropoxy)-1,1'-biphenyl	Official Systematic Name
Alt.[1][2][3][4][5] Systematic	1-(3-chloropropoxy)-4-phenylbenzene	Benzene-derivative nomenclature
Common Syntax	3-chloropropyl ether of 4-phenylphenol	Descriptive functional naming
CAS Number	99472-05-6	Global Registry ID
Molecular Formula	C ₁₅ H ₁₅ ClO	-
Molecular Weight	246.73 g/mol	-
SMILES	<chem>C1CCCOc1ccc(cc1)c2ccccc2</chem>	Digital Structure Key
InChI Key	DFFWYMMOMUTKOI-UHFFFAOYSA-N	Standard Unique Identifier

Synthesis Protocol: Selective O-Alkylation

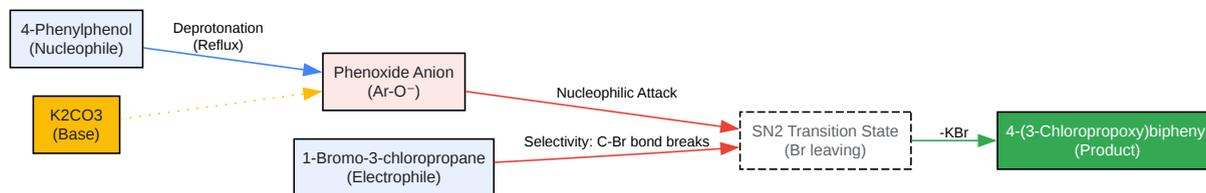
The synthesis of 4-(3-chloropropoxy)biphenyl relies on a Williamson Ether Synthesis. This protocol prioritizes the use of 1-bromo-3-chloropropane over 1,3-dichloropropane.

Scientific Rationale: Bromide is a superior leaving group (

) compared to chloride (

) due to its weaker bond dissociation energy and higher polarizability. This kinetic difference allows for chemoselective alkylation at the bromine terminus, preserving the chlorine handle for downstream derivatization.

Diagram 1: Synthesis Pathway & Mechanism



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Caption: Chemoselective SN2 alkylation mechanism utilizing the leaving group differential between Bromine and Chlorine.

Experimental Workflow

Objective: Synthesize 10g of 4-(3-chloropropoxy)biphenyl.

Reagents:

- 4-Phenylphenol (1.0 eq)
- 1-Bromo-3-chloropropane (1.2 - 1.5 eq) — Excess ensures mono-alkylation.
- Potassium Carbonate () (2.0 eq) — Anhydrous.[6]
- Solvent: Acetone (Reagent Grade) or Acetonitrile ().

Step-by-Step Protocol:

- Activation: In a 250mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-phenylphenol (5.0g, 29.4 mmol) in Acetone (100 mL).
- Deprotonation: Add anhydrous (8.1g, 58.8 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.

- Addition: Add 1-bromo-3-chloropropane (4.3 mL, ~44 mmol) dropwise via syringe.
 - Note: Do not dump the reagent; dropwise addition minimizes side reactions.
- Reflux: Attach a water-cooled condenser and heat the mixture to reflux (for acetone) for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
 - Endpoint: Disappearance of the starting phenol spot.
- Workup:
 - Cool reaction to room temperature.
 - Filter off the inorganic salts (, excess).
 - Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil/solid.
- Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) if high purity (>99%) is required.

Characterization & Quality Control

Trustworthiness in chemical synthesis requires self-validating spectral data.

Technique	Expected Signal	Interpretation
1H-NMR (CDCl ₃)	4.15 (t, 2H)	(Ether linkage)
	3.75 (t, 2H)	(Terminal chloride)
	2.25 (m, 2H)	(Central methylene)
	6.9 - 7.6 (m, 9H)	Aromatic Biphenyl Protons
Mass Spec	m/z ~246/248	Characteristic 3:1 isotope ratio ()
TLC	~0.6	Non-polar shift relative to starting phenol (~0.3)

Applications in Drug Development

This compound is rarely the final drug; it is a linker module.

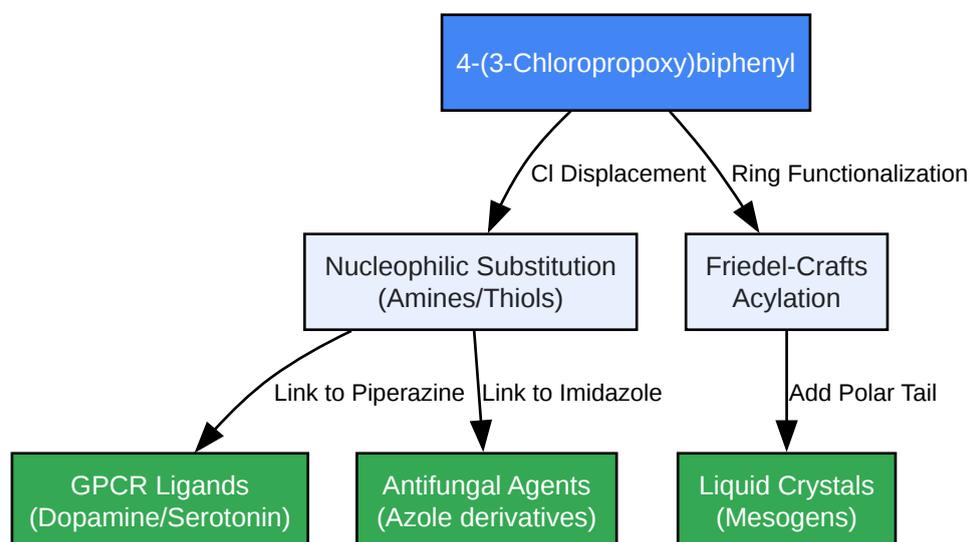
Heterobifunctional Linkers

In the design of bivalent ligands or PROTACs, the biphenyl group acts as a rigid spacer or a lipophilic motif that binds to hydrophobic pockets (e.g., in nuclear receptors). The propyl chloride chain allows for the attachment of a second pharmacophore via nucleophilic substitution.

Reaction Logic:

The addition of Potassium Iodide (Finkelstein condition) generates a transient, more reactive alkyl iodide in situ.

Diagram 2: Application Decision Tree



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Caption: Synthetic divergence from the chloropropyl ether scaffold into pharmaceutical and material applications.

Safety & Handling (SDS Summary)

Signal Word: WARNING

- H315: Causes skin irritation.[7][8][9]
- H319: Causes serious eye irritation.[7][8][9]
- H410: Very toxic to aquatic life with long-lasting effects (Characteristic of lipophilic biphenyls).[9]

Handling Protocol:

- Engineering Controls: Always handle in a certified chemical fume hood. Alkyl halides are potential alkylating agents (carcinogenicity risk).
- PPE: Nitrile gloves (double gloving recommended for halogenated solvents), safety goggles, and lab coat.
- Disposal: Halogenated organic waste stream. Do not release into drains.[9]

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